molecular formula C16H20O2 B12542563 2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one CAS No. 651738-91-9

2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one

Cat. No.: B12542563
CAS No.: 651738-91-9
M. Wt: 244.33 g/mol
InChI Key: COJQRWJDGZVELJ-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one is an organic compound characterized by its unique structure, which includes a pyran ring fused with a phenylethyl group and a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 2-phenylethanol with a suitable aldehyde under acidic conditions to form the pyran ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of renewable feedstocks and green chemistry principles can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A related compound with a similar phenylethyl group but lacking the pyran ring.

    2-Phenylethylamine: Another related compound with a phenylethyl group and an amine functional group.

    2-(2-Phenylethyl)chromone: A compound with a chromone ring instead of a pyran ring.

Uniqueness

2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

651738-91-9

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-(2-phenylethyl)-6-propyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C16H20O2/c1-2-6-15-11-14(17)12-16(18-15)10-9-13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3

InChI Key

COJQRWJDGZVELJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)CC(O1)CCC2=CC=CC=C2

Origin of Product

United States

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